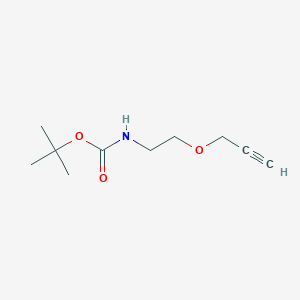

O-Proparagyl-N-Boc-ethanolamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-(2-prop-2-ynoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPGBGYTSRQYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634926-63-9 | |

| Record name | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Proparagyl-N-Boc-ethanolamine molecular weight and formula

Synonym: tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate

This document provides the molecular formula and molecular weight for O-Proparagyl-N-Boc-ethanolamine, a bifunctional crosslinker containing a propargyl group and a Boc-protected amine.

Compound Data

The key quantitative data for this compound, systematically named tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 199.25 g/mol (also cited as 199.3 g/mol ) | [1][2][3] |

Experimental Protocols & Signaling Pathways

The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental physicochemical properties of a single molecule such as its molecular weight and formula. This information is typically determined through standard analytical techniques like mass spectrometry and elemental analysis, which are foundational methods in chemical characterization rather than complex experimental workflows or biological pathways.

Logical Relationships

The structure of this compound can be understood as the result of functionalizing N-Boc-ethanolamine with a propargyl group at the oxygen atom of the hydroxyl group. This relationship is depicted in the diagram below.

Caption: Synthetic relationship of this compound.

References

O-Proparagyl-N-Boc-ethanolamine: A Technical Guide for Researchers

CAS Number: 634926-63-9

This technical guide provides an in-depth overview of O-Proparagyl-N-Boc-ethanolamine, a bifunctional linker molecule essential for advancements in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, is a versatile chemical reagent.[1] It incorporates two key functional groups: a terminal alkyne (propargyl group) and a Boc-protected amine. This unique structure allows for sequential or orthogonal chemical modifications. The propargyl group is a ready handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[2] The tert-butyloxycarbonyl (Boc) protecting group offers stable protection of the primary amine, which can be readily removed under mild acidic conditions to liberate the amine for further functionalization.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 634926-63-9 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1][3] |

| IUPAC Name | tert-butyl N-(2-prop-2-ynoxyethyl)carbamate | [1] |

| Synonyms | This compound, tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO | [4] |

| Storage | Recommended storage at -20°C for long-term stability. | [3] |

Note: Some physical properties are computed values from publicly available databases.

Synthesis and Characterization

Proposed Synthetic Pathway

References

- 1. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | C10H17NO3 | CID 21913902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Click Chemistry [organic-chemistry.org]

O-Proparagyl-N-Boc-ethanolamine: A Bifunctional Tool for Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Proparagyl-N-Boc-ethanolamine is a hetero-bifunctional chemical linker that serves as a versatile tool in the fields of chemical biology, bioconjugation, and drug discovery. It does not possess an intrinsic mechanism of action in a pharmacological sense. Instead, its utility is derived from its two distinct reactive moieties: a terminal propargyl group and a tert-butyloxycarbonyl (Boc) protected primary amine. The propargyl group allows for covalent modification of molecules containing an azide (B81097) group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "Click Reaction". The Boc-protected amine provides a latent reactive site that can be revealed under acidic conditions for subsequent conjugation. This guide details the chemical functionalities of this compound, its applications, and general protocols for its use.

Chemical Properties and Structure

This compound is a small molecule designed for modular chemical synthesis and bioconjugation. Its structure allows for the sequential or orthogonal linkage of two different molecular entities.

| Property | Value |

| IUPAC Name | tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate |

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 634926-63-9 |

| Functional Groups | Propargyl ether, N-Boc protected amine |

Core Functionalities and "Mechanism of Action" as a Chemical Tool

The "mechanism of action" of this compound is defined by the chemical reactions of its functional groups.

The Propargyl Group and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group is a key component for "click chemistry". Specifically, it undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications. The resulting triazole linkage is highly stable.

The N-Boc Group and Amine Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its purpose is to render the amine non-reactive during other synthetic steps, such as the CuAAC reaction. The Boc group is stable under a wide range of conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This deprotection regenerates the primary amine, which can then be used for subsequent reactions, such as amide bond formation.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound makes it a valuable linker in constructing complex molecular architectures.

Bioconjugation

This molecule can be used to conjugate a biomolecule (e.g., a protein or a peptide) to another molecule (e.g., a fluorescent dye, a drug, or a surface). For example, the deprotected amine can be coupled to a carboxylic acid on a protein, and the propargyl group can then be used to "click" on a fluorescent azide probe for imaging studies.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a component of the linker. For instance, the deprotected amine could be attached to the E3 ligase ligand, and the propargyl group could be clicked to an azide-modified ligand for the protein of interest. The use of such linkers is a key aspect of PROTAC design and optimization.[1][2]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific substrates and applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Azide-containing molecule

-

Sodium ascorbate (B8700270)

-

Copper(II) sulfate (B86663) pentahydrate

-

Solvent (e.g., a mixture of water and t-butanol)

Procedure:

-

Dissolve this compound and the azide-containing molecule in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

-

Add an aqueous solution of copper(II) sulfate pentahydrate to initiate the reaction.

-

Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction and purified by column chromatography.

General Protocol for N-Boc Deprotection

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA can be removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.

Conclusion

This compound is a valuable chemical tool, the utility of which is defined by the reactivity of its propargyl and Boc-protected amine functionalities. Its application in bioconjugation and as a linker in the synthesis of complex molecules like PROTACs underscores its importance in modern drug discovery and chemical biology. The modular nature of the reactions it undergoes allows for a flexible and efficient approach to the construction of novel molecular probes and therapeutic agents.

References

Structure and functional groups of O-Proparagyl-N-Boc-ethanolamine

An In-depth Technical Guide to O-Propargyl-N-Boc-ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine (CAS No: 634926-63-9) is a bifunctional synthetic building block of significant interest in medicinal chemistry, chemical biology, and drug development.[1][2] Its structure incorporates two key reactive functionalities: a terminal alkyne (propargyl group) and a protected primary amine (N-Boc group). This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable tool for the synthesis of complex molecules, including bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[3][4]

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[1][2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality, which can be selectively removed under mild acidic conditions to enable further derivatization.[1][5] This guide provides a comprehensive overview of the structure, properties, reactivity, and experimental considerations for O-Propargyl-N-Boc-ethanolamine.

Structure and Functional Groups

O-Propargyl-N-Boc-ethanolamine is composed of an ethanolamine (B43304) backbone where the hydroxyl group is ether-linked to a propargyl group, and the amino group is protected as a tert-butyl carbamate.

The key functional groups determining its chemical reactivity are:

-

Propargyl Ether Group : This group contains a terminal alkyne (C≡CH), which is a key substrate for click chemistry reactions, enabling covalent linkage to azide-modified molecules.[1] The propargylamine (B41283) moiety is a widely distributed and important group in medicinal chemistry.[6]

-

N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[7] It is stable to a wide range of reaction conditions, including most nucleophiles and bases, but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[3][5]

-

Carbamate Linkage : Connects the Boc group to the nitrogen atom of the ethanolamine backbone.

-

Ether Linkage : Connects the propargyl group to the ethanolamine backbone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. medkoo.com [medkoo.com]

- 5. nbinno.com [nbinno.com]

- 6. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

O-Propargyl-N-Boc-ethanolamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Propargyl-N-Boc-ethanolamine, a bifunctional crosslinker molecule. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, data presentation templates, and visualizations of key workflows.

O-Propargyl-N-Boc-ethanolamine possesses two key functional groups: a propargyl group, which can participate in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected under mild acidic conditions.[1][2] Understanding the solubility and stability of this compound is critical for its effective use in various applications, including the synthesis of PROTACs and other targeted therapeutic agents.

Core Properties of O-Propargyl-N-Boc-ethanolamine

| Property | Value | Reference |

| Molecular Formula | C10H17NO3 | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 634926-63-9 | [1] |

Solubility Profile

The solubility of O-Propargyl-N-Boc-ethanolamine is influenced by its molecular structure, which contains both polar (ether, carbamate) and non-polar (propargyl, Boc group) moieties. A systematic approach to determining its solubility in various solvents is essential for designing reaction conditions and formulation strategies.

Table 1: Qualitative Solubility of O-Propargyl-N-Boc-ethanolamine

| Solvent | Polarity Index | Predicted Solubility | Experimental Observation |

| Water | 10.2 | Sparingly Soluble to Insoluble | |

| Methanol | 5.1 | Soluble | |

| Ethanol | 4.3 | Soluble | |

| Isopropanol | 3.9 | Soluble | |

| Acetonitrile | 5.8 | Soluble | |

| Dichloromethane (DCM) | 3.1 | Very Soluble | |

| Chloroform | 4.1 | Very Soluble | |

| Ethyl Acetate | 4.4 | Soluble | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | |

| Diethyl Ether | 2.8 | Soluble | |

| Hexanes | 0.1 | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | |

| Dimethylformamide (DMF) | 6.4 | Soluble |

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of O-Propargyl-N-Boc-ethanolamine in a range of common laboratory solvents.

Materials:

-

O-Propargyl-N-Boc-ethanolamine

-

Selected solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of O-Propargyl-N-Boc-ethanolamine to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 10 mg/mL.

-

If the solid has not completely dissolved, the compound is classified as "sparingly soluble" or "insoluble."

-

Record the observations in a table similar to Table 1.

Experimental Workflow for Solubility Determination

References

An In-Depth Technical Guide to O-Proparagyl-N-Boc-ethanolamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine, systematically named tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Its structure incorporates a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc) protected amine, rendering it a highly useful reagent for a variety of chemical transformations. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles. The Boc-protected amine provides a latent primary amine functionality that is stable under a range of reaction conditions and can be readily deprotected under mild acidic conditions. This dual functionality makes this compound an ideal linker and scaffold component in the synthesis of complex molecules, including bioconjugates, peptidomimetics, and heterocyclic compounds.[1][2]

Chemical Properties and Synthesis

This compound is a colorless to light yellow liquid at room temperature.[2] Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | [3] |

| CAS Number | 634926-63-9 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | -20°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from ethanolamine (B43304). The first step involves the protection of the amine group with a Boc group, followed by the O-propargylation of the hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-ethanolamine

-

To a solution of ethanolamine in a suitable solvent (e.g., a mixture of water and THF), add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine (B128534) or sodium hydroxide).

-

Stir the reaction mixture at room temperature for the appropriate time to ensure complete reaction.

-

After the reaction is complete, perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain N-Boc-ethanolamine.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

To a solution of N-Boc-ethanolamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

Allow the mixture to stir at 0°C for a short period to facilitate the formation of the alkoxide.

-

Add propargyl bromide dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly through "click chemistry" and subsequent manipulations of the protected amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for molecular assembly.[4]

Experimental Protocol: CuAAC Reaction with Benzyl (B1604629) Azide (General Procedure)

-

Dissolve this compound and benzyl azide in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water.

-

To this solution, add a copper(II) sulfate (CuSO₄) solution.

-

Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, perform a standard work-up, which may include dilution with water and extraction with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography or recrystallization. A study on the click reaction of benzyl azide with phenylacetylene (B144264) reported a yield of 94% for the triazole product.[2]

| Reactants | Catalyst System | Solvent | Yield | Reference |

| Phenylacetylene, Benzyl Azide | RuH₂(CO)(PPh₃)₃, Bu₄NBr | H₂O | 94% | [5] |

| Benzyl azide, various acetylenes | CuI, Et₃N | Cyrene™ | 50-96% | [6] |

Deprotection of the Boc Group

The Boc protecting group on the amine functionality can be easily removed under mild acidic conditions, unmasking a primary amine. This allows for further functionalization of the molecule after the triazole ring has been formed.

Experimental Protocol: Boc Deprotection (General Procedure)

-

Dissolve the Boc-protected compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.

-

The free amine can be obtained by neutralization with a base.

Spectroscopic Data (Predicted and from Related Compounds)

The structural confirmation of this compound and its derivatives is typically achieved through standard spectroscopic methods.

¹H NMR:

-

This compound: Expected signals would include a singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the two methylene (B1212753) groups of the ethanolamine backbone, a doublet for the propargylic methylene group, and a triplet for the acetylenic proton.

-

Related Compound (tert-butyl phenylcarbamate): ¹H NMR (400 MHz, CDCl₃): δ 7.29-7.32 (d, J = 9Hz, 2H), 7.24 (d, J = 8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H).[7]

¹³C NMR:

-

This compound: Characteristic signals would be observed for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the ethanolamine backbone, and the two sp-hybridized carbons of the alkyne.

-

Related Compound (tert-butyl phenylcarbamate): ¹³C NMR (100 MHz, CDCl₃): δ 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10.[7]

FTIR:

-

Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbamate, C≡C-H stretching of the terminal alkyne, and C-O stretching of the ether linkage.

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Carbamate) | ~3300 |

| C-H Stretch (Alkyne) | ~3300 |

| C=O Stretch (Carbamate) | ~1680-1700 |

| C≡C Stretch (Alkyne) | ~2100-2140 |

Mass Spectrometry:

-

The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns corresponding to the loss of the Boc group or other fragments.

-

Related Compound (1-Benzyl-4-ferrocenyl-1H-1,2,3-triazole): MS (+CI) m/z (%) 344.21 (M+H+, 100).[5]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the seamless integration of a triazole moiety via click chemistry, followed by the potential for further elaboration at the deprotected amine functionality. This technical guide provides a comprehensive overview of its synthesis, key reactions, and characterization, highlighting its significance for researchers and professionals in the fields of chemical synthesis and drug development. The straightforward and high-yielding reactions associated with this reagent underscore its utility in the construction of complex molecular architectures.

References

- 1. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | C10H17NO3 | CID 21913902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 7. rsc.org [rsc.org]

O-Proparagyl-N-Boc-ethanolamine storage and handling guidelines

An In-depth Technical Guide to O-Proparagyl-N-Boc-ethanolamine: Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable bifunctional crosslinker molecule utilized in chemical biology and drug discovery, particularly in the field of "click chemistry."[1][2][3] Its structure incorporates a propargyl group, ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a Boc-protected amine, which can be deprotected under mild acidic conditions to reveal a primary amine.[1][2] This guide provides a comprehensive overview of the essential storage and handling protocols to ensure the stability of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its proper handling and application.

| Property | Value |

| CAS Number | 634926-63-9[1] |

| Molecular Formula | C10H17NO3[1] |

| Molecular Weight | 199.25 g/mol [1] |

| Appearance | White to pale brown solid[4] |

| Melting Point | 40 - 44 °C (104 - 111.2 °F)[4] |

| Flash Point | 93 °C (199.4 °F)[4] |

Storage Guidelines

Proper storage is paramount to maintain the integrity and reactivity of this compound. The compound is sensitive to air and moisture.[5][6]

Recommended Storage Conditions

| Form | Temperature | Duration |

| Pure Form | -20°C | 3 years[1] |

| 4°C | 2 years[1] | |

| In Solvent | -80°C | 6 months[1] |

| -20°C | 1 month[1] |

For long-term storage, it is recommended to store the compound in a dry, dark place under an inert atmosphere.[5][7] Containers should be tightly sealed to prevent moisture absorption and oxidation.[4][8]

Handling and Safety Precautions

Adherence to strict safety protocols is necessary when working with this compound to minimize exposure and associated risks. The compound is considered hazardous and can cause skin and eye irritation.[5][8]

Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this chemical:

-

Eye Protection: Chemical safety goggles or a face shield.[4][5][8]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5][9]

-

Respiratory Protection: A government-approved respirator should be used if working in a poorly ventilated area or when dusts may be generated.[4][5]

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[4][9]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

An eyewash station and safety shower should be readily accessible in the immediate work area.[4][6]

General Hygiene Measures

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][11] |

Spill and Disposal Procedures

In case of a spill, evacuate the area and wear appropriate PPE.[5] Small spills can be absorbed with an inert material like sand or vermiculite (B1170534) and placed in a sealed container for disposal.[5][9] The spill site should be ventilated and washed after material pickup is complete.[5]

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. Dispose of the contents/container to an approved waste disposal plant.[4]

Experimental Workflow: A Logical Approach

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical laboratory setting.

Caption: Logical workflow for handling this compound.

Incompatibilities and Hazardous Reactions

While specific incompatibility data for this compound is limited, based on its chemical structure and data for similar compounds, it is prudent to avoid contact with:

Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[4] The material is combustible and containers may explode when heated.[4]

This guide is intended to provide comprehensive storage and handling information for this compound for research purposes.[1] It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. Safety Guideline [chemtrack.org]

- 6. isg.ku.edu.tr [isg.ku.edu.tr]

- 7. medkoo.com [medkoo.com]

- 8. peptide.com [peptide.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Application of O-Proparagyl-N-Boc-ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and experimental applications of O-Proparagyl-N-Boc-ethanolamine. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the field of bioconjugation and drug discovery, primarily utilized for its terminal alkyne and protected amine functionalities.

Safety and Handling

This compound requires careful handling in a laboratory setting. The following information is compiled from various safety data sheets (SDS) and should be strictly adhered to.

Hazard Identification

While a specific hazard classification for this compound is not universally established, related compounds such as N-Boc-ethanolamine are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is prudent to handle this compound with the same level of caution.

Signal Word: Warning[1]

Potential Hazard Statements (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and personal protective equipment are recommended:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and the closely related N-Boc-ethanolamine.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from reaction protocols |

| CAS Number | 634926-63-9 | [2] |

Experimental Protocols

This compound is a key intermediate for introducing a propargyl group for "click" chemistry applications while having a protected amine for further functionalization.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from N-Boc-ethanolamine and propargyl bromide.

Materials:

-

N-Boc-ethanolamine

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

To a solution of N-Boc-ethanolamine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for the "click" reaction between this compound and an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing compound (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Deionized water

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing compound (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

-

In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude triazole product.

-

If necessary, purify the product by flash column chromatography on silica gel.

N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the primary amine.

Materials:

-

Boc-protected triazole product from the previous step

-

4 M HCl in 1,4-dioxane (B91453)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected triazole in a minimal amount of 1,4-dioxane.

-

Add an excess of 4 M HCl in 1,4-dioxane solution (e.g., 10 equivalents).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected product.

Experimental Workflows and Diagrams

The following diagram illustrates the logical workflow from the starting material to the final deprotected bioconjugate.

Caption: Synthetic and functionalization workflow of this compound.

References

Reactivity of the Propargyl Group in O-Propargyl-N-Boc-ethanolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine is a bifunctional molecule of significant interest in chemical biology and drug discovery. Its structure incorporates a terminal alkyne in the form of a propargyl group and a carbamate-protected amine. This arrangement makes it a valuable building block and crosslinker, particularly in the realm of bioconjugation and the synthesis of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a detailed examination of the reactivity of the propargyl group within this specific molecular context, supported by experimental insights and structured data.

The terminal alkyne of the propargyl group is the primary site of reactivity, participating in a variety of powerful chemical transformations. The N-Boc-ethanolamine portion of the molecule provides a stable, protected amine that can be deprotected under mild acidic conditions for further functionalization, adding to the molecule's versatility.[4][5]

Key Reactive Pathways of the Propargyl Group

The reactivity of the propargyl group in O-Propargyl-N-Boc-ethanolamine is dominated by its terminal alkyne, which readily undergoes several classes of reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The most prominent and widely utilized reaction of the propargyl group in this molecule is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, efficiently linking the propargyl-containing molecule to another molecule bearing an azide (B81097) group.[6] This high-yielding and bioorthogonal reaction is central to its application as a crosslinker.

-

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of O-Propargyl-N-Boc-ethanolamine. */

Metal-Catalyzed Coupling Reactions

The terminal C-H bond of the propargyl group is acidic and can be activated by various transition metals, enabling a range of coupling reactions. While less documented for O-Propargyl-N-Boc-ethanolamine specifically, these are fundamental reactions of terminal alkynes.

-

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to form a new carbon-carbon bond.

-

Glaser-Hay Coupling: Copper-catalyzed oxidative homocoupling to form a symmetric 1,3-diyne.

These reactions expand the synthetic utility of the propargyl group beyond triazole formation, allowing for the construction of more complex carbon skeletons.

Nucleophilic Addition

The triple bond of the propargyl group can undergo nucleophilic addition, although this is less common than cycloaddition reactions. Under specific conditions, nucleophiles can add across the alkyne.

Quantitative Data on Reactivity

While comprehensive quantitative data for a wide range of reactions with O-Propargyl-N-Boc-ethanolamine is not extensively tabulated in single sources, the literature on its use in PROTAC synthesis provides strong evidence for the efficiency of the CuAAC reaction.[1][7] The yields for the click chemistry step in multi-step syntheses are consistently high, demonstrating the robustness of this transformation.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Typical Yield | Reference |

| CuAAC (Click Chemistry) | Azide-functionalized molecule | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 1,4-Disubstituted Triazole | High (>90%) | [1][7] |

| Synthesis of Precursor | N-Boc-ethanolamine, Propargyl Bromide | Base (e.g., NaH) | O-Propargyl-N-Boc-ethanolamine | Good | [1][7] |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Primary Amine | High | [1][7] |

Experimental Protocols

Synthesis of O-Propargyl-N-Boc-ethanolamine

A common synthetic route involves the O-alkylation of N-Boc-ethanolamine with propargyl bromide.[1][7]

Materials:

-

N-Boc-ethanolamine

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

Dissolve N-Boc-ethanolamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add propargyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Caption: Workflow for the synthesis of O-Propargyl-N-Boc-ethanolamine. */

Representative Protocol for CuAAC (Click Chemistry)

This protocol is adapted from methodologies used in the synthesis of PROTACs where an O-propargyl-N-Boc-ethanolamine derived linker is coupled with an azide-functionalized molecule.[1][7]

Materials:

-

O-Propargyl-N-Boc-ethanolamine derivative

-

Azide-functionalized reaction partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water)

Protocol:

-

Dissolve the O-Propargyl-N-Boc-ethanolamine derivative and the azide-functionalized partner in a suitable solvent system (e.g., t-BuOH/H₂O).

-

In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

-

In another vial, prepare a fresh solution of sodium ascorbate in water.

-

To the solution of the reactants, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting triazole product by column chromatography.

Conclusion

O-Propargyl-N-Boc-ethanolamine is a versatile chemical tool whose utility is primarily derived from the reactivity of its terminal propargyl group. The high efficiency and bioorthogonality of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition make this molecule an invaluable asset for researchers in drug development and chemical biology, particularly for the construction of complex bioconjugates and targeted therapeutics like PROTACs. While other reactions of terminal alkynes are theoretically possible, the application of O-Propargyl-N-Boc-ethanolamine is predominantly focused on its role as a "clickable" linker, a testament to the power and reliability of this specific transformation.

References

Methodological & Application

Application Note: Protocol for Bioconjugation using O-Propargyl-N-Boc-ethanolamine

Introduction

O-Propargyl-N-Boc-ethanolamine is a versatile heterobifunctional linker designed for advanced bioconjugation applications. This molecule features two key functional groups: a terminal alkyne (via the O-propargyl group) and a Boc-protected primary amine. The alkyne group enables highly efficient and specific covalent bond formation with azide-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The N-Boc protecting group provides a stable amine that can be selectively deprotected under acidic conditions to reveal a primary amine. This amine can then be conjugated to various functional groups, such as activated carboxylic acids on proteins or other biomolecules. This dual functionality allows for a controlled, two-step conjugation strategy, making it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies.

Key Features & Applications

-

Orthogonal Reactivity: The alkyne and protected amine groups allow for sequential and specific conjugation reactions with minimal cross-reactivity.

-

"Click Chemistry" Handle: The terminal alkyne is ideal for CuAAC reactions, known for their high yield, specificity, and biocompatibility under appropriate conditions.

-

Controlled Amine Deprotection: The Boc group is stable under a wide range of conditions and can be efficiently removed using strong acids like trifluoroacetic acid (TFA), enabling precise timing for the secondary conjugation step.

-

Versatile Linker: Enables the conjugation of a wide array of molecules, including proteins, peptides, nucleic acids, fluorescent dyes, and drug molecules.

Common Applications:

-

Antibody-drug conjugate (ADC) development.

-

Labeling of proteins and other biomolecules with probes or tags.

-

Surface functionalization of materials for biomedical applications.

-

Assembly of complex macromolecular structures.

Chemical Structure & Reaction Scheme

The general workflow involves two main stages: (1) Deprotection of the Boc group and subsequent conjugation of the revealed amine to a target molecule (Molecule A), followed by (2) "clicking" an azide-modified molecule (Molecule B) onto the alkyne handle.

Caption: Two-step bioconjugation workflow using O-Propargyl-N-Boc-ethanolamine.

Experimental Protocols

Protocol 1: Boc Deprotection of O-Propargyl-N-Boc-ethanolamine

This protocol describes the removal of the Boc protecting group to yield O-Propargyl-ethanolamine, which contains a free primary amine.

Materials:

-

O-Propargyl-N-Boc-ethanolamine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve O-Propargyl-N-Boc-ethanolamine in anhydrous DCM (e.g., 10 mL per 1 gram of starting material) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA dropwise to the solution. A typical ratio is 1:1 or 2:1 (v/v) of TFA to DCM.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution in a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, O-Propargyl-ethanolamine.

-

Confirm the identity and purity of the product using NMR or Mass Spectrometry.

Protocol 2: Amide Coupling to a Carboxyl-Containing Protein (EDC/NHS Chemistry)

This protocol details the conjugation of the deprotected linker to a protein containing accessible carboxylic acid residues (e.g., Aspartic acid, Glutamic acid).

Materials:

-

Deprotected O-Propargyl-ethanolamine (from Protocol 1)

-

Protein with accessible carboxyl groups (e.g., an antibody)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein in ice-cold Activation Buffer at a concentration of 1-5 mg/mL.

-

Carboxyl Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Linker Conjugation: Add a 20 to 50-fold molar excess of deprotected O-Propargyl-ethanolamine (dissolved in a small amount of DMSO or Coupling Buffer) to the activated protein solution. Adjust the pH to 7.4 if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove excess linker and reaction byproducts by purifying the propargyl-functionalized protein using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against PBS, pH 7.4.

-

Characterize the final conjugate to determine the degree of labeling (DOL) using techniques like MALDI-TOF mass spectrometry.

Protocol 3: CuAAC "Click" Reaction with an Azide-Modified Molecule

This protocol describes the final "click" step to conjugate an azide-containing molecule (e.g., a fluorescent dye, a drug) to the propargyl-functionalized protein.

Materials:

-

Propargyl-functionalized protein (from Protocol 2)

-

Azide-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (SEC or dialysis)

Procedure:

-

Prepare the propargyl-functionalized protein in Reaction Buffer at a concentration of 1-2 mg/mL.

-

Prepare fresh stock solutions: 50 mM CuSO₄ in water, 250 mM THPTA in water, and 500 mM sodium ascorbate in water.

-

In a separate tube, prepare the copper-ligand catalyst complex by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it sit for 2-3 minutes.

-

Add the azide-modified molecule to the protein solution at a 5 to 10-fold molar excess over the protein.

-

Initiate the reaction by adding the reagents in the following order, mixing gently after each addition: a. The pre-formed CuSO₄/THPTA complex (to a final concentration of 1-2 mM Cu). b. Sodium ascorbate (to a final concentration of 5-10 mM).

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent azide.

-

Purification: Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis.

-

Analyze the final product for purity, concentration, and successful conjugation using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

Data Presentation: Example Reaction Parameters

The following tables provide example parameters for the protocols described above. Optimal conditions may vary depending on the specific molecules used.

Table 1: Parameters for EDC/NHS Amide Coupling (Protocol 2)

| Parameter | Recommended Value | Range |

|---|---|---|

| Protein Concentration | 2 mg/mL | 1-10 mg/mL |

| EDC Molar Excess | 50x | 20x - 200x |

| NHS Molar Excess | 100x | 40x - 400x |

| Linker Molar Excess | 30x | 10x - 100x |

| Reaction pH | 7.4 | 7.2 - 8.0 |

| Reaction Time | 2 hours | 1 - 4 hours |

| Temperature | Room Temperature | 4°C - 25°C |

Table 2: Parameters for CuAAC "Click" Reaction (Protocol 3)

| Parameter | Recommended Value | Range |

|---|---|---|

| Protein Concentration | 1 mg/mL | 0.5 - 5 mg/mL |

| Azide Molar Excess | 10x | 3x - 20x |

| CuSO₄ Final Conc. | 1 mM | 0.5 - 2 mM |

| THPTA Final Conc. | 5 mM | 2.5 - 10 mM |

| Sodium Ascorbate Conc. | 5 mM | 2 - 10 mM |

| Reaction Time | 1 hour | 1 - 4 hours |

| Temperature | Room Temperature | 4°C - 37°C |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for bioconjugate synthesis.

Application Notes and Protocols for Protein and Peptide Labeling using O-Proparagyl-N-Boc-ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine is a versatile bifunctional molecule designed for the selective labeling of proteins and peptides. This reagent features a terminal alkyne group for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a Boc-protected amine for further functionalization after deprotection.[1] This dual functionality makes it an invaluable tool in proteomics, drug discovery, and biochemical research, enabling the attachment of various functionalities such as fluorophores, affinity tags, or drug molecules to proteins and peptides with high specificity and efficiency.

The core of this technology lies in the click chemistry reaction, a highly efficient and specific reaction between an alkyne and an azide (B81097).[2] This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples. The subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can be used for secondary labeling or conjugation reactions.

Applications

-

Proteomics: Labeling of newly synthesized proteins for proteome profiling and analysis of protein dynamics.

-

Drug Development: Conjugation of small molecule drugs to antibodies or other protein-based therapeutics to create targeted drug delivery systems.

-

Biochemical Assays: Attachment of fluorescent dyes or affinity tags to proteins and peptides for use in immunoassays, pull-down experiments, and fluorescence microscopy.

-

Peptide Modification: Site-specific modification of peptides to enhance their therapeutic properties, such as stability and cell permeability.

Experimental Workflow Overview

The overall workflow for labeling proteins and peptides with this compound involves three main stages: introduction of an azide group into the target biomolecule, the click chemistry reaction with the alkyne-containing this compound, and the optional deprotection of the Boc group for further modification.

References

Application Notes and Protocols: Step-by-Step Boc Deprotection of O-Propargyl-N-Boc-ethanolamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] O-Propargyl-N-Boc-ethanolamine is a valuable bifunctional molecule, featuring a propargyl group for click chemistry applications and a Boc-protected amine.[4] The selective deprotection of the Boc group is a critical step to liberate the primary amine for subsequent functionalization, such as amide bond formation or bioconjugation. These application notes provide detailed protocols for the efficient removal of the Boc protecting group from O-Propargyl-N-Boc-ethanolamine using common acidic reagents.

Chemical Reaction

The deprotection of O-Propargyl-N-Boc-ethanolamine proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond, yielding the free amine (O-Propargyl-ethanolamine), carbon dioxide, and isobutylene (B52900) (which can further react to form tert-butyl cation).[1][3]

Data Presentation

The following tables summarize the quantitative data for the Boc deprotection of O-Propargyl-N-Boc-ethanolamine under different acidic conditions. These representative results offer a comparative overview of reaction efficiency.

Table 1: Comparison of Acidic Reagents for Boc Deprotection

| Entry | Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 25 | 1 | 95 |

| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | 25 | 2 | 92 |

| 3 | p-Toluenesulfonic Acid (pTSA) | Methanol (B129727) (MeOH) | 40 | 4 | 88 |

Table 2: Effect of Trifluoroacetic Acid (TFA) Concentration on Deprotection

| Entry | TFA Concentration in DCM (v/v) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% | 25 | 2 | 85 |

| 2 | 25% | 25 | 1 | 95 |

| 3 | 50% | 25 | 0.5 | 96 |

Experimental Protocols

Herein, we provide detailed methodologies for the Boc deprotection of O-Propargyl-N-Boc-ethanolamine using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

O-Propargyl-N-Boc-ethanolamine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve O-Propargyl-N-Boc-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq, or as a 25% v/v solution in DCM) to the stirred solution.[5]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C).

-

Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5]

-

Dissolve the residue in ethyl acetate (B1210297) or DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected O-Propargyl-ethanolamine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

-

O-Propargyl-N-Boc-ethanolamine

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve O-Propargyl-N-Boc-ethanolamine (1.0 eq) in a minimal amount of 1,4-Dioxane or methanol in a round-bottom flask.

-

To the stirred solution, add a 4M solution of HCl in 1,4-Dioxane (5-10 eq).[6]

-

Stir the reaction mixture at room temperature (approximately 25 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product will likely be the hydrochloride salt.[6]

-

For isolation of the free amine, dissolve the residue in water and neutralize with a saturated aqueous solution of NaHCO₃ or a dilute base like 1M NaOH until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the O-Propargyl-ethanolamine.

Mandatory Visualizations

References

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine in the Synthesis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Proparagyl-N-Boc-ethanolamine is a versatile bifunctional linker molecule increasingly utilized in the synthesis of complex chemical probes and therapeutic agents. Its structure incorporates a terminal alkyne (propargyl group) and a Boc-protected amine, making it an ideal building block for modular synthesis through sequential coupling reactions. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage. The Boc-protected amine allows for standard deprotection and subsequent amide bond formation or other amine-related conjugations.

These features make this compound particularly valuable in the field of targeted protein degradation for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.

Key Applications

-

Proteolysis Targeting Chimeras (PROTACs): Serves as a flexible linker to connect a target protein ligand to an E3 ligase ligand.

-

Bioconjugation: Enables the labeling of biomolecules such as peptides and proteins through click chemistry.

-

Drug Discovery: Facilitates the rapid assembly of compound libraries for structure-activity relationship (SAR) studies.

-

Chemical Biology: Used to create chemical probes for studying biological processes.

Synthesis of a BRD4-Targeting PROTAC: An Overview

The synthesis of a BRD4-targeting PROTAC using this compound can be achieved in a three-step process. This example utilizes a known BRD4 inhibitor, JQ1, functionalized with an azide (B81097) (JQ1-azide), and a ligand for the von Hippel-Lindau (VHL) E3 ligase with a carboxylic acid handle.

The overall synthetic workflow is as follows:

-

Boc Deprotection: Removal of the Boc protecting group from this compound to expose the primary amine.

-

Amide Coupling: Formation of an amide bond between the deprotected linker and the VHL E3 ligase ligand.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click" reaction between the terminal alkyne of the linker-VHL conjugate and the azide group of JQ1-azide to yield the final PROTAC.

Below is a visual representation of this experimental workflow.

Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the propargyl linker.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per 1.0 g of starting material) in a round-bottom flask under a nitrogen atmosphere.

-

To the stirred solution, add TFA (10 equivalents) dropwise at 0 °C (ice bath).

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-Propargyl-ethanolamine, which is often used in the next step without further purification.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | >95% (crude) |

| Purity (LC-MS) | >90% |

| Appearance | Colorless oil |

Protocol 2: Amide Coupling of Amine-Linker with VHL Ligand

This protocol details the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized VHL E3 ligase ligand.

Materials:

-

O-Propargyl-ethanolamine (from Protocol 1)

-

VHL ligand with a terminal carboxylic acid

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the VHL ligand-COOH (1.0 equivalent) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Add a solution of crude O-Propargyl-ethanolamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the VHL-Linker-Alkyne conjugate.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-80% |

| Purity (HPLC) | >95% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with expected structure |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated and found consistent |

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to form the BRD4-targeting PROTAC.

Materials:

-

VHL-Linker-Alkyne (from Protocol 2)

-

JQ1-azide

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Nitrogen or Argon gas

Procedure:

-

In a reaction vessel, dissolve the VHL-Linker-Alkyne (1.0 equivalent) and JQ1-azide (1.0-1.2 equivalents) in a mixture of THF and water (e.g., 4:1 v/v).

-

Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 M).

-

To the stirred reaction mixture, add the sodium ascorbate solution (0.5 equivalents) followed by the CuSO₄·5H₂O solution (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final BRD4-targeting PROTAC.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 50-70% |

| Purity (HPLC) | >98% |

| Appearance | White solid |

| ¹H NMR | Consistent with expected structure |

| Mass Spec (HRMS) | [M+H]⁺ calculated and found consistent |

Targeted Protein Degradation Pathway

The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD4. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome pathway.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The straightforward and modular synthetic route it enables, combining robust Boc-deprotection/amide coupling with high-efficiency click chemistry, allows for the systematic and rapid generation of novel chemical entities for drug discovery and chemical biology research. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this valuable building block in their synthetic endeavors.

Application Notes and Protocols for O-Proparagyl-N-Boc-ethanolamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: O-Proparagyl-N-Boc-ethanolamine as a Versatile Bifunctional Linker